

"3-Bromo-2-(bromomethyl)pyridine" material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 3-Bromo-2-(bromomethyl)pyridine

Cat. No.: B152559

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An In-Depth Technical Guide to **3-Bromo-2-(bromomethyl)pyridine** for Advanced Research

For the modern researcher, scientist, and drug development professional, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of heterocyclic intermediates, **3-Bromo-2-(bromomethyl)pyridine** stands out as a uniquely versatile and reactive scaffold. Its bifunctional nature, featuring two carbon-bromine bonds of distinct chemical character, offers a powerful platform for constructing complex molecular architectures.

This guide provides a comprehensive overview of **3-Bromo-2-(bromomethyl)pyridine**, moving beyond a standard safety data sheet to deliver field-proven insights into its properties, reactivity, handling, and applications. The information herein is intended to empower researchers to harness the full synthetic potential of this compound safely and effectively.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a reagent is the bedrock of its successful application in synthesis. **3-Bromo-2-(bromomethyl)pyridine** is a solid compound characterized by the following key identifiers and properties.

Property	Value	Source(s)
CAS Number	754131-60-7	
Molecular Formula	C ₆ H ₅ Br ₂ N	[1]
Molecular Weight	250.92 g/mol	[1]
Physical Form	Solid	
Boiling Point	250.9 ± 25.0 °C at 760 mmHg	[1]
Density	2.0 ± 0.1 g/cm ³	[1]
Purity	Typically ≥97%	[1]
Storage Temperature	-20°C, sealed, away from moisture	
InChI Key	FVIZOBDAEIFYGH-UHFFFAOYSA-N	

Hazard Analysis and Safe Handling Protocols

The high reactivity of **3-Bromo-2-(bromomethyl)pyridine** necessitates a rigorous approach to safety. It is classified as a hazardous substance, and all handling should be conducted with appropriate engineering controls and personal protective equipment.

GHS Classification and Hazard Statements

The compound is designated as dangerous, primarily due to its corrosive and toxic properties upon ingestion.

- Signal Word: Danger
- Pictograms:
 - GHS05 (Corrosion)

Code	Hazard Statement
H302	Harmful if swallowed.[2]
H314	Causes severe skin burns and eye damage.

A note on related compounds: The hydrobromide salt form, 3-(Bromomethyl)pyridine hydrobromide, is also classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation.[3] Users should assume similar respiratory risks with the freebase form.

Precautionary Measures & PPE

A self-validating safety workflow is critical. The following protocols are derived from established safety data sheets for this and structurally analogous compounds.[2][3][4]

Engineering Controls:

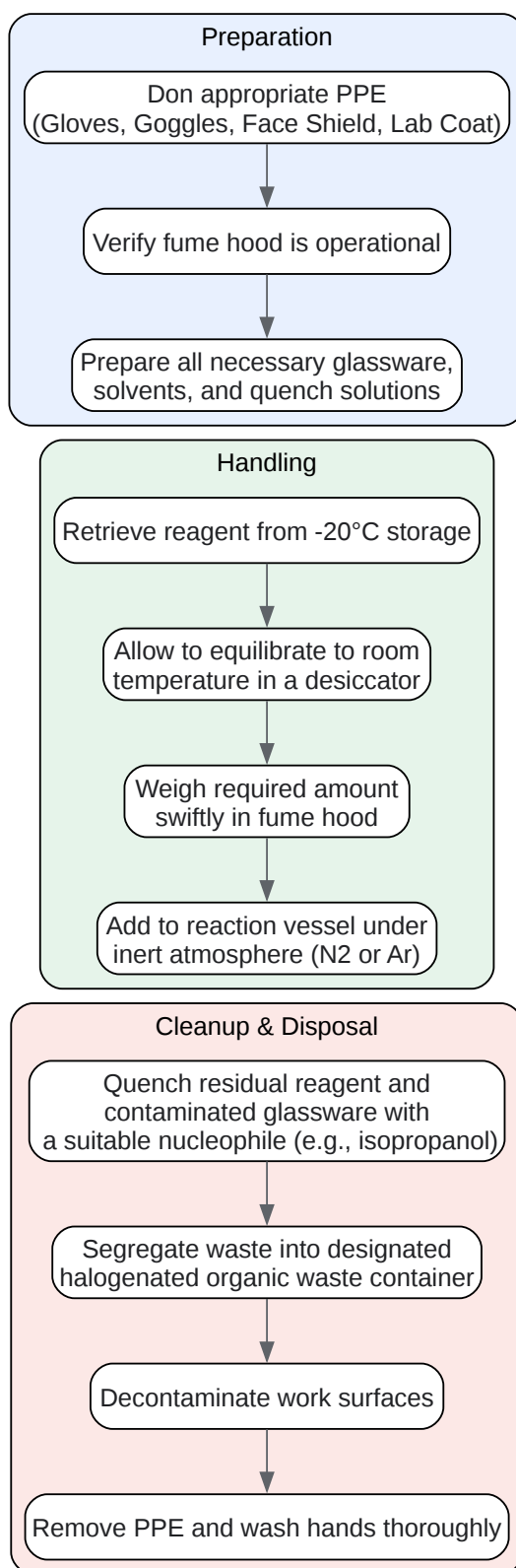
- Chemical Fume Hood: All manipulations of solid or dissolved **3-Bromo-2-(bromomethyl)pyridine** must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
- Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[3]

Personal Protective Equipment (PPE):

- Eye and Face Protection: Wear chemical safety goggles and a face shield conforming to EN166 or NIOSH standards.[2][3][4]
- Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, inspected prior to use). Dispose of contaminated gloves properly.[2]
- Respiratory Protection: If there is any risk of dust formation or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type P3).

Step-by-Step Safe Handling Workflow

The following diagram outlines a logical workflow for handling the reagent, from retrieval to quenching and disposal.



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Caption: Experimental workflow for safe handling of **3-Bromo-2-(bromomethyl)pyridine**.

First Aid and Emergency Procedures

Immediate and correct response to exposure is critical.[3][5][6]

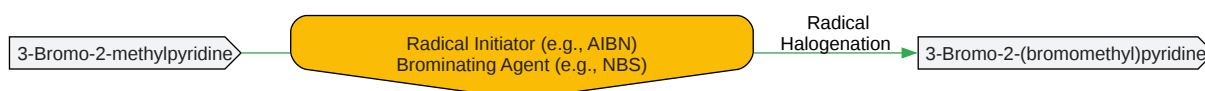
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3]
- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[3]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]

Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of **3-Bromo-2-(bromomethyl)pyridine** stems from the differential reactivity of its two C-Br bonds. The bromomethyl group behaves as a reactive benzylic-type halide, while the 3-bromo group on the pyridine ring is characteristic of an aryl halide.

Conceptual Synthesis

While multiple proprietary synthesis routes exist, a common preparative strategy involves the radical bromination of a precursor like 3-bromo-2-methylpyridine. This leverages the relative ease of halogenating the activated methyl group adjacent to the pyridine ring.



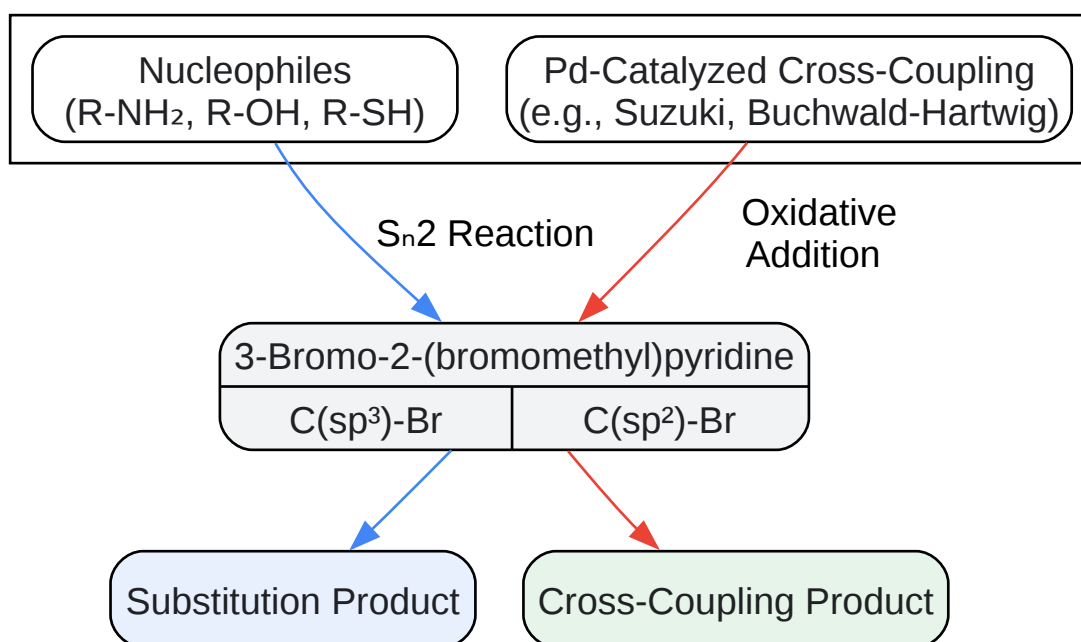
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Caption: Conceptual pathway for the synthesis of the target compound.

The Duality of Reactivity

The key to unlocking the potential of this building block is to selectively address one of the two bromine atoms.

- **C(sp³)-Br Bond (Bromomethyl group):** This bond is highly susceptible to nucleophilic substitution (S_N2). It readily reacts with a wide range of nucleophiles (amines, alcohols, thiols, etc.) to form new C-N, C-O, and C-S bonds. This functionality is often addressed first under milder conditions.
- **C(sp²)-Br Bond (3-Bromo group):** This aryl bromide is relatively inert to simple nucleophilic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions. It serves as a prime substrate for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the formation of C-C and C-N bonds.^{[7][8][9]}



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Caption: Dual reactivity modes of **3-Bromo-2-(bromomethyl)pyridine**.

Applications in Drug Discovery and Synthesis

This dual reactivity makes **3-Bromo-2-(bromomethyl)pyridine** a powerful scaffold for generating chemical libraries. A common strategy involves first performing a nucleophilic substitution at the bromomethyl position, followed by a diversification of the 3-position via cross-coupling. This approach allows for the rapid exploration of structure-activity relationships (SAR).

The pyridine core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9] The ability to introduce diverse substituents at both the 2- and 3-positions using this reagent facilitates the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical in drug development. For instance, it can be used to synthesize novel plicides, a class of anti-virulence compounds.[10]

Conclusion

3-Bromo-2-(bromomethyl)pyridine is more than a simple intermediate; it is a strategic tool for molecular design. Its well-defined, differential reactivity allows for controlled, stepwise functionalization, providing an efficient route to novel and complex chemical entities. By understanding its properties and adhering to strict safety protocols, researchers can effectively leverage this versatile building block to accelerate innovation in medicinal chemistry, materials science, and beyond.

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